N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions . The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the allylamino and fluorobenzenesulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group may inhibit enzymes involved in folate metabolism, leading to antimicrobial effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its anticancer activity by inducing oxidative stress in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide: Similar structure with a methyl group instead of a fluorine atom.
N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: Contains a benzo[c][1,2,5]thiadiazole moiety instead of the fluorobenzenesulfonamide group.
Uniqueness
N-(3-(allylamino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The combination of the quinoxaline core, allylamino group, and fluorobenzenesulfonamide moiety provides a distinct chemical profile that can be exploited for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-fluoro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-2-11-19-16-17(21-15-6-4-3-5-14(15)20-16)22-25(23,24)13-9-7-12(18)8-10-13/h2-10H,1,11H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRLJXFYRGGZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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